molecular formula C19H15ClN6O2 B2692957 N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251670-90-2

N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2692957
CAS No.: 1251670-90-2
M. Wt: 394.82
InChI Key: AVEKGMXOPJSSNU-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 3-chlorophenylmethyl group linked to an imidazole ring, which is further substituted with a 1,2,4-oxadiazole moiety bearing a pyridin-4-yl group.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c20-15-3-1-2-13(8-15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-4-6-21-7-5-14/h1-8,10,12H,9,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEKGMXOPJSSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyridinyl group: This step may involve nucleophilic substitution reactions.

    Formation of the imidazole ring: This can be synthesized through condensation reactions involving suitable starting materials.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and imidazole moieties exhibit significant anticancer properties. For example, related compounds have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation .

Antimicrobial Properties

Research into similar derivatives has demonstrated antimicrobial activity against several bacterial strains. The incorporation of the pyridine and imidazole rings is believed to enhance the interaction with microbial targets, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Inflammation Modulation

In silico studies suggest that N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide may act as a 5-lipoxygenase inhibitor, which is significant for the treatment of inflammatory conditions. The ability to modulate inflammation pathways positions this compound as a candidate for further development in anti-inflammatory therapies .

Neuropharmacology

Given the structural attributes of the compound, it is hypothesized that it may possess neuroprotective effects. Compounds with similar frameworks have been investigated for their potential to mitigate neurodegenerative diseases by targeting pathways involved in oxidative stress and neuroinflammation.

Case Study 1: Anticancer Evaluation

A study evaluated a series of oxadiazole derivatives for anticancer activity. Among these, compounds structurally related to this compound exhibited growth inhibition percentages exceeding 70% against multiple cancer cell lines. This indicates a strong potential for further exploration in clinical settings .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives containing the imidazole and oxadiazole groups were screened against common bacterial strains. Results indicated moderate to high antibacterial activity with minimum inhibitory concentrations that suggest effectiveness comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interfere with cellular processes: Such as DNA replication or protein synthesis, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features/Data
Target Compound R1: 3-Chlorophenylmethyl C₂₀H₁₆ClN₆O₂ 419.83 Imidazole-oxadiazole-pyridine core; potential iNOS/NO modulation inferred from analogs .
N-[(2-Fluorophenyl)methyl]-2-{4-[5-(Pyridin-3-yl)-1,2,4-Oxadiazol-3-yl]-1H-Imidazol-1-yl}Acetamide R1: 2-Fluorophenylmethyl C₁₉H₁₅FN₆O₂ 378.36 Fluorine substitution may enhance metabolic stability; pyridin-3-yl orientation alters binding.
N-(2,5-Dimethylphenyl)-2-{4-[5-(Pyridin-4-yl)-1,2,4-Oxadiazol-3-yl]-1H-Imidazol-1-yl}Acetamide R1: 2,5-Dimethylphenyl C₂₀H₁₈N₆O₂ 374.40 Methyl groups increase lipophilicity; reduced steric hindrance compared to chlorophenyl.
N-(3-Chlorophenyl)-2-(5-(p-Tolyl)-1,2,4-Oxadiazol-3-yl)Acetamide R1: 3-Chlorophenyl; R2: p-Tolyl C₁₇H₁₄ClN₃O₂ 327.76 Simplified structure with p-tolyl oxadiazole; IC₅₀ for NO inhibition ~45.6 µM in related thiazolidines .
N-(3-Chlorophenyl)-2-(5-(3-Fluorophenyl)-1,2,4-Oxadiazol-3-yl)Acetamide R1: 3-Chlorophenyl; R2: 3-Fluorophenyl C₁₆H₁₁ClFN₃O₂ 331.73 Fluorine substitution may improve bioavailability; structural similarity to COX-2 inhibitors.

Biological Activity

N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chlorophenyl group
  • An oxadiazole ring
  • An imidazole moiety

This unique architecture contributes to its biological properties and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxadiazole and imidazole components provide sites for binding, which can inhibit or modulate enzymatic activity. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that compounds containing oxadiazole and imidazole structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of oxadiazole can inhibit the growth of various cancer cell lines, including breast (MCF7) and colon cancer cells (HT29) .
  • A study evaluated the compound against the NCI-60 panel of human tumor cell lines, revealing moderate cytostatic activity with inhibition growth percentages (IGP) ranging from 10% to 23% in sensitive cell lines .
Cell LineIGP (%)Remarks
MCF723High sensitivity
HT2921Moderate sensitivity

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Compounds with similar structural motifs have shown efficacy against various bacterial strains and fungi . For example, derivatives were tested against Mycobacterium tuberculosis, demonstrating promising anti-TB activity .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, several oxadiazole derivatives were synthesized and evaluated for their anticancer activity. The most potent derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating strong antiproliferative effects .

Study 2: Antitubercular Activity

Another investigation focused on the antitubercular effects of related compounds. The results indicated that structural modifications could enhance bioactivity against M. tuberculosis, highlighting the importance of the aromaticity of the attached rings on the amide group .

Pharmacological Significance

The triazole and oxadiazole scaffolds are well-documented in drug discovery due to their diverse biological activities. They are associated with various pharmacological effects, including:

  • Antimicrobial : Effective against bacterial and fungal infections.
  • Anticancer : Inhibition of tumor growth in multiple cancer types.
  • Anti-inflammatory : Potential modulation of inflammatory pathways.

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